

An In-Depth Technical Guide to 4-Phenoxyphthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenoxyphthalonitrile**

Cat. No.: **B133320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenoxyphthalonitrile**, a key monomer in the synthesis of high-performance polymers and a versatile precursor for various functional molecules. This document details its chemical properties, synthesis protocols, and primary applications, with a focus on its role in materials science and its potential relevance in medicinal chemistry.

Core Molecular Data

4-Phenoxyphthalonitrile is an aromatic compound characterized by a phenoxy group and two adjacent nitrile groups attached to a benzene ring. These functional groups dictate its chemical reactivity and its utility as a building block for larger, complex structures.

Table 1: Physicochemical Properties of **4-Phenoxyphthalonitrile**

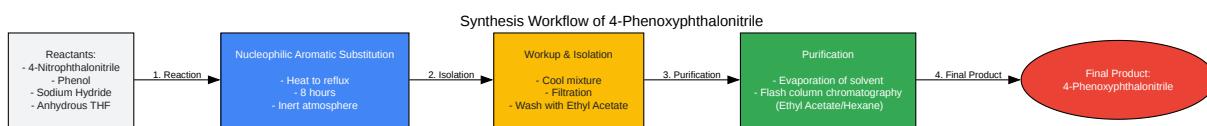
Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₈ N ₂ O	[1]
Molecular Weight	220.23 g/mol	[1]
Linear Formula	C ₆ H ₅ OC ₆ H ₃ -1,2-(CN) ₂	
CAS Number	38791-62-7	
Appearance	Powder, crystals, or chunks	
Melting Point	98-100 °C (lit.)	[1]
Boiling Point	399.8 ± 37.0 °C (Predicted)	[1]
InChI Key	CRZSSXUMRNESSC- UHFFFAOYSA-N	
SMILES	N#Cc1ccc(Oc2ccccc2)cc1C#N	

Synthesis of 4-Phenoxyphthalonitrile

The primary synthesis route for **4-Phenoxyphthalonitrile** is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a nitro group from 4-nitrophthalonitrile by a phenoxide nucleophile.[\[2\]](#) The electron-withdrawing nature of the adjacent nitrile groups and the nitro group itself activates the aromatic ring, facilitating the substitution.[\[2\]](#)

This protocol outlines the general procedure for synthesizing **4-Phenoxyphthalonitrile** from 4-nitrophthalonitrile and phenol.[\[1\]](#)

Materials:


- 4-Nitrophthalonitrile
- Phenol
- Sodium Hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)

- Ethyl Acetate
- Hexane

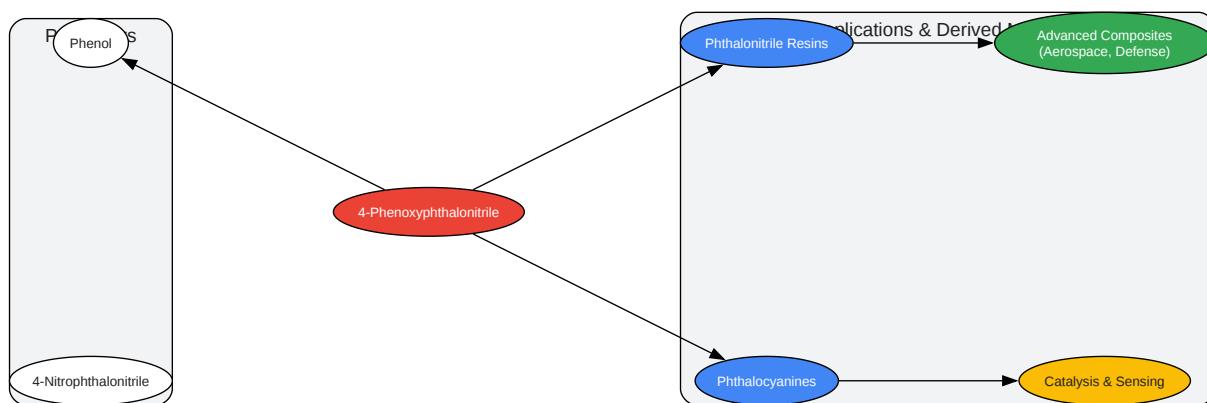
Procedure:

- Preparation of Nucleophile: In a reaction flask under an inert atmosphere, dissolve sodium hydride and phenol in anhydrous THF.
- Reaction Initiation: Slowly add a solution of 4-nitrophthalonitrile in anhydrous THF to the phenoxide solution.
- Reaction Conditions: Heat the resulting mixture to reflux for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, cool the reaction mixture and filter to separate the product. Wash the collected solid with ethyl acetate.
- Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography using an ethyl acetate:hexane mobile phase.

Diagram 1: Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of **4-Phenoxyphthalonitrile**.


Core Applications and Logical Relationships

4-Phenoxyphthalonitrile is a crucial monomer primarily used in the field of materials science for creating high-performance polymers. Its dinitrile functionality allows it to undergo cyclotetramerization to form highly stable, cross-linked networks.

Key Application Areas:

- **Phthalonitrile Resins:** It serves as a building block for phthalonitrile resins, a class of thermosetting polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures, inherent flame retardancy, and low water absorption.[3][4] These properties make them ideal for advanced composites in the aerospace, defense, and electronics industries.[3][4]
- **Phthalocyanine Precursors:** The molecule is a precursor for the synthesis of substituted phthalocyanines.[5] Phthalocyanines are large, aromatic macrocycles with a wide range of applications in catalysis, optics, and medicine due to their unique electronic and photophysical properties.[6]

Diagram 2: Logical Relationships of **4-Phenoxyphthalonitrile**

[Click to download full resolution via product page](#)

Caption: Relationship diagram from precursors to **4-Phenoxyphthalonitrile** and its applications.

Relevance in Drug Development and Biological Activity

While **4-Phenoxyphthalonitrile** itself is primarily utilized in materials science, the broader class of phthalonitrile derivatives has been investigated for various biological activities. For drug development professionals, understanding the reactivity of the nitrile groups and the potential of the core scaffold is crucial.

- **Scaffold for Bioactive Molecules:** The phthalonitrile moiety can be a building block for more complex molecules with therapeutic potential. For instance, derivatives of **4-phenoxyphthalonitrile** bearing chalcone groups have been synthesized and studied for their antioxidant properties.[7][8]
- **Potential for Kinase Inhibitors:** The related intermediate, 4-(aminophenoxy)phthalonitrile, is a precursor to molecules that are potential kinase inhibitors and photosensitizers for photodynamic therapy.[2]
- **Antimicrobial and Cytotoxic Effects:** Other classes of substituted phenylacrylonitriles have demonstrated dual antimicrobial and cytotoxic effects, highlighting the potential of the nitrile functional group in medicinal chemistry.

It is important to note that specific signaling pathways directly modulated by **4-Phenoxyphthalonitrile** are not well-documented in publicly available research. The biological activities mentioned are generally associated with more complex derivatives rather than the base molecule itself. Further research is required to explore the direct pharmacological effects of **4-Phenoxyphthalonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-苯氧基邻苯二甲腈 | 38791-62-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Top performing Products - Phthalonitrile - specific polymers [specificpolymers.com]
- 4. specificpolymers.com [specificpolymers.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Phenoxyphthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133320#4-phenoxyphthalonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com